ethyl {[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a pyrrole ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a triazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine followed by nucleophilic substitution with amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
ETHYL 1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but with a pyrazole ring instead of a triazole ring.
4-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE: Contains a pyrrole ring and is used in similar biological applications.
Uniqueness
ETHYL 2-{[5-PHENYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its combination of a pyrrole ring, a triazole ring, and a phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C16H16N4O2S/c1-2-22-14(21)12-23-16-18-17-15(13-8-4-3-5-9-13)20(16)19-10-6-7-11-19/h3-11H,2,12H2,1H3 |
InChI Key |
HDDJLMVTPMVFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1N2C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.